6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide
Description
6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides It features a pyridine ring substituted with a chloro group and a carboxamide group, which is further linked to a naphthalene moiety via an ethoxy bridge
Properties
IUPAC Name |
6-chloro-N-(2-naphthalen-2-yloxyethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-17-8-6-15(12-21-17)18(22)20-9-10-23-16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOOZHYFWQDOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the naphthalen-2-yloxyethyl intermediate: This can be achieved by reacting naphthol with an appropriate ethylating agent under basic conditions.
Coupling with 6-chloropyridine-3-carboxylic acid: The intermediate is then coupled with 6-chloropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and naphthalen-2-yloxy groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[2-(phenoxy)ethyl]pyridine-3-carboxamide: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.
6-chloro-N-[2-(benzyloxy)ethyl]pyridine-3-carboxamide: Contains a benzyloxy group instead of a naphthalen-2-yloxy group.
Uniqueness
6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide is unique due to the presence of the naphthalen-2-yloxy group, which can impart distinct electronic and steric properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications where these properties are advantageous.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
